molecular formula C7H10BrNOS B14118220 2-(Tert-butoxy)-4-bromothiazole CAS No. 939986-63-7

2-(Tert-butoxy)-4-bromothiazole

Cat. No.: B14118220
CAS No.: 939986-63-7
M. Wt: 236.13 g/mol
InChI Key: AFIVHADPWRYLSP-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-bromothiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The tert-butoxy group is a bulky substituent that can influence the reactivity and properties of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent like dichloromethane, followed by the addition of tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of 2-(Tert-butoxy)-4-bromothiazole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the thiazole ring in a controlled manner . This method offers advantages such as better temperature control, reduced reaction times, and improved safety.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-bromothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxy)-4-bromothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-bromothiazole involves its interaction with molecular targets through its functional groups. The bromine atom and the tert-butoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with biological targets, potentially inhibiting enzymes or modulating protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-4-bromothiazole is unique due to the combination of the bulky tert-butoxy group and the bromine atom, which can influence its reactivity and interactions. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

939986-63-7

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]-1,3-thiazole

InChI

InChI=1S/C7H10BrNOS/c1-7(2,3)10-6-9-5(8)4-11-6/h4H,1-3H3

InChI Key

AFIVHADPWRYLSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CS1)Br

Origin of Product

United States

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